For-Ala-Ala-Pro-Abu-SBzl

Descripción general

Descripción

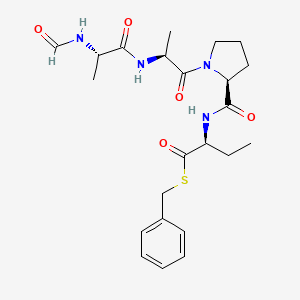

For-Ala-Ala-Pro-Abu-SBzl is a useful research compound. Its molecular formula is C23H32N4O5S and its molecular weight is 476.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Estudios de Especificidad del Sustrato Enzimático

For-Ala-Ala-Pro-Abu-SBzl: sirve como sustrato en el estudio de la especificidad enzimática, particularmente para las proteasas de serina como la Proteinasa 3 (PR3) . Los investigadores lo utilizan para determinar los parámetros cinéticos y comprender el mecanismo catalítico de la enzima. La estructura de este compuesto permite la evaluación de la reactividad de PR3 frente a diferentes sustratos, proporcionando información sobre el papel de la enzima en enfermedades como la granulomatosis de Wegener.

Desarrollo de Inhibidores de Proteasas

En la investigación médica, This compound se utiliza para probar la eficacia de los posibles inhibidores de proteasas . Al observar qué tan bien estos inhibidores pueden prevenir la escisión del compuesto por proteasas específicas, los científicos pueden desarrollar nuevos agentes terapéuticos para condiciones donde la actividad de la proteasa está desregulada.

Investigación Farmacéutica

Este péptido es fundamental en el desarrollo farmacéutico, particularmente en el diseño de fármacos que se dirigen a las proteasas de serina . Ayuda a identificar compuestos que pueden modular la actividad de estas enzimas, que desempeñan funciones cruciales en diversos procesos fisiológicos y enfermedades.

Aplicaciones Biotecnológicas

En biotecnología, This compound se utiliza para producir proteínas recombinantes enzimáticamente activas . Ayuda en el estudio de los sistemas de expresión de proteínas y la optimización de las condiciones para producir proteínas con las características deseadas.

Enzimología Industrial

El compuesto encuentra aplicaciones en la enzimología industrial, donde se utiliza para caracterizar preparaciones enzimáticas y optimizar su uso en diversos procesos industriales. Su papel en la comprensión del comportamiento de las enzimas en diferentes condiciones es vital para industrias como el procesamiento de alimentos y los biocombustibles.

Biorremediación Ambiental

Por último, This compound puede utilizarse en aplicaciones ambientales para estudiar la degradación de contaminantes por enzimas microbianas . Puede servir como un compuesto modelo para comprender cómo las enzimas descomponen moléculas orgánicas complejas, lo cual es esencial para desarrollar estrategias de biorremediación.

Análisis Bioquímico

Biochemical Properties

For-Ala-Ala-Pro-Abu-SBzl plays a crucial role in biochemical reactions, particularly in the study of proteolytic enzymes. This peptide is often used as a substrate to investigate the activity of serine proteases, such as chymotrypsin and cathepsin G . The interaction between this compound and these enzymes involves the cleavage of the peptide bond, which can be monitored to determine enzyme kinetics and specificity. The nature of these interactions is typically characterized by the formation of enzyme-substrate complexes, leading to the hydrolysis of the peptide bond and the release of the product.

Cellular Effects

This compound influences various cellular processes by acting as a substrate for proteolytic enzymes. In cellular assays, this compound can be used to study the effects of enzyme activity on cell signaling pathways, gene expression, and cellular metabolism . For instance, the hydrolysis of this compound by proteases can lead to the activation or inhibition of specific signaling pathways, thereby affecting cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with proteolytic enzymes at the active site. The peptide binds to the enzyme’s active site, where specific amino acid residues facilitate the cleavage of the peptide bond . This interaction can result in enzyme inhibition or activation, depending on the nature of the enzyme and the peptide. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . The stability of this compound is crucial for its effectiveness in biochemical assays. Over time, this compound may undergo degradation, leading to a decrease in its activity and efficacy. Long-term studies have shown that the compound can have sustained effects on cellular function, but its stability must be carefully monitored to ensure reliable results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and utilization . The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways. For instance, the hydrolysis of this compound by proteases can generate metabolites that participate in further biochemical reactions, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which can affect its activity and function. For example, the binding of this compound to transport proteins can facilitate its uptake into cells, where it can interact with intracellular targets and exert its effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with specific biomolecules and the execution of its biochemical functions. For instance, the presence of this compound in the cytoplasm or nucleus can determine its role in cellular processes such as signal transduction and gene regulation.

Actividad Biológica

For-Ala-Ala-Pro-Abu-SBzl is a synthetic compound that has garnered attention for its biological activity, particularly in the context of protease interactions and potential therapeutic applications. This article delves into the biological activity of this compound, synthesizing findings from diverse studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is a peptide derivative characterized by its unique amino acid sequence. The compound's structure allows it to function as a substrate for various proteases, which play crucial roles in numerous biological processes. The specific sequence contributes to its ability to interact selectively with target enzymes.

Table 1: Chemical Structure of this compound

| Component | Structure |

|---|---|

| Amino Acids | For, Ala, Pro, Abu |

| Functional Group | Benzyl (SBzl) |

Protease Interaction

Research indicates that this compound can act as a substrate for several serine proteases. For instance, studies have shown that at a concentration of 1 mM, it is cleaved by protease complexes, albeit at reduced rates compared to other substrates . This suggests that the compound's structure imparts specific recognition features that affect its cleavage efficiency.

Enzymatic Studies

In enzymatic assays, this compound has been utilized to study the activity of various proteases. It has been identified as a substrate for rat intestinal mast cell protease (RMCP I) and rat skeletal muscle mast cell protease (RMCP II) . These interactions are significant as they highlight the compound's potential role in immunological responses and inflammation.

Case Studies

- Chymase Activity : In studies investigating recombinant human mast cell chymase, this compound was used to assess enzyme activity. The results indicated that the compound could effectively facilitate the measurement of chymase activity in vitro, demonstrating its utility in research settings focused on inflammatory processes .

- Calpain Inhibition : Another aspect of biological activity involves calpain, a family of calcium-dependent cysteine proteases. Research has shown that inhibitors related to compounds like this compound can block calpain activity, which is crucial in conditions associated with increased proteolytic activity . This suggests therapeutic potential for managing diseases characterized by excessive calpain activation.

Mechanistic Insights

The mechanism by which this compound exerts its biological effects primarily revolves around its interaction with proteolytic enzymes. Upon binding to these enzymes, conformational changes occur that can either activate or inhibit enzymatic functions. This allosteric regulation is pivotal in modulating biological pathways involved in inflammation and tissue remodeling.

Propiedades

IUPAC Name |

S-benzyl (2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-formamidopropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]butanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4O5S/c1-4-18(23(32)33-13-17-9-6-5-7-10-17)26-21(30)19-11-8-12-27(19)22(31)16(3)25-20(29)15(2)24-14-28/h5-7,9-10,14-16,18-19H,4,8,11-13H2,1-3H3,(H,24,28)(H,25,29)(H,26,30)/t15-,16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSSLMSJJOZXFQ-CAMMJAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)SCC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)SCC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.